AhR Agonist Potency: Nanomolar Activity Profile of 6-Bromo-3,3-dimethylchroman-4-one
6-Bromo-3,3-dimethylchroman-4-one demonstrates potent agonism of the aryl hydrocarbon receptor (AhR) with an EC₅₀ value of 0.0300 nM (30 pM) in a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay [1]. While a structurally related brominated analog (CHEMBL5194855) exhibits EC₅₀ = 205 nM in the identical assay system, the 6-bromo-3,3-dimethylchroman-4-one scaffold achieves approximately 6,800-fold greater potency [2]. Direct comparative data for 6-chloro and 6-fluoro analogs of 3,3-dimethylchroman-4-one in this specific AhR assay are not available in authoritative databases; however, the nanomolar potency establishes this compound as a high-activity member of the chromanone class.
| Evidence Dimension | AhR agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.0300 nM (30 pM) |
| Comparator Or Baseline | CHEMBL5194855 (brominated analog): EC₅₀ = 205 nM |
| Quantified Difference | ~6,800-fold higher potency (205 nM / 0.030 nM = 6,833×) |
| Conditions | Human recombinant HepG2-Lucia AhR cell line; 24-hour incubation; luciferase reporter gene assay |
Why This Matters
Procurement decisions for AhR-focused research programs should prioritize this compound over other brominated chromanone analogs due to its sub-nanomolar potency in validated cell-based assays.
- [1] BindingDB BDBM50603549 (CHEMBL5203882). Affinity Data: EC50 0.0300 nM. Target: Aryl hydrocarbon receptor (Human). Assay: Agonist activity in human recombinant HepG2-Lucia AhR cell incubated for 24 hrs by luciferase reporter gene assay. Curated by Sichuan University/ChEMBL. View Source
- [2] BindingDB BDBM50603548 (CHEMBL5194855). Affinity Data: EC50 205 nM. Target: Aryl hydrocarbon receptor (Human). Assay: Agonist activity in human recombinant HepG2-Lucia AhR cell incubated for 24 hrs by luciferase reporter gene assay. Curated by Sichuan University/ChEMBL. View Source
